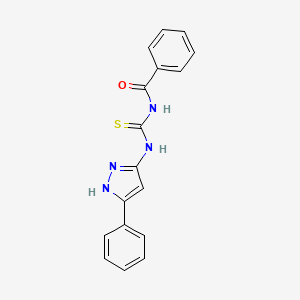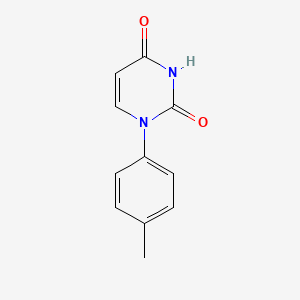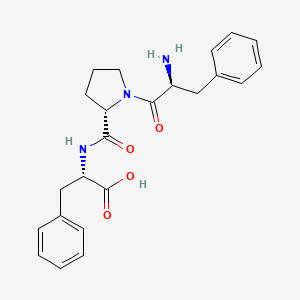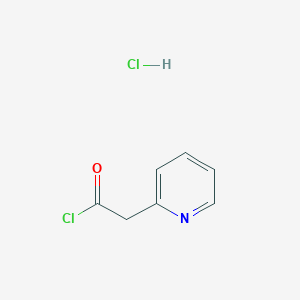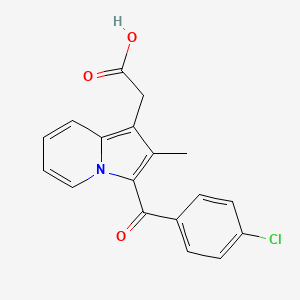
3-Iodo-2-methyl-1-benzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Iodo-2-methylbenzofuran is a chemical compound belonging to the benzofuran family, characterized by a benzene ring fused to a furan ring. The presence of an iodine atom at the third position and a methyl group at the second position of the benzofuran ring makes this compound unique.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-2-methylbenzofuran typically involves the iodination of 2-methylbenzofuran. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction proceeds via electrophilic aromatic substitution, where the iodine atom is introduced at the third position of the benzofuran ring .
Industrial Production Methods: Industrial production of 3-Iodo-2-methylbenzofuran may involve large-scale iodination processes using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Types of Reactions:
Oxidation: 3-Iodo-2-methylbenzofuran can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of the iodine atom can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of 2-methylbenzofuran.
Substitution: The iodine atom in 3-Iodo-2-methylbenzofuran can be substituted with other functional groups through nucleophilic substitution reactions.
Major Products Formed:
- Oxidized derivatives (e.g., 3-iodo-2-methylbenzofuran-5-ol)
- Reduced derivatives (e.g., 2-methylbenzofuran)
- Substituted derivatives (e.g., 3-azido-2-methylbenzofuran, 3-cyano-2-methylbenzofuran) .
Applications De Recherche Scientifique
Chemistry: It serves as a valuable intermediate in the synthesis of more complex benzofuran derivatives, which are used in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have shown promising biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research has indicated potential therapeutic applications of benzofuran derivatives in treating diseases such as cancer, Alzheimer’s disease, and viral infections.
Industry: 3-Iodo-2-methylbenzofuran is used in the synthesis of advanced materials, including organic semiconductors and light-emitting diodes (LEDs)
Mécanisme D'action
The biological activity of 3-Iodo-2-methylbenzofuran and its derivatives is often attributed to their ability to interact with specific molecular targets and pathways. For instance, some derivatives may inhibit enzymes such as tyrosinase or topoisomerase, leading to antiproliferative effects on cancer cells. The iodine atom can enhance the compound’s binding affinity to target proteins, thereby increasing its potency .
Comparaison Avec Des Composés Similaires
2-Iodo-3-methylbenzofuran: Similar structure but with the iodine atom at the second position.
3-Bromo-2-methylbenzofuran: Bromine atom instead of iodine at the third position.
3-Iodo-2-ethylbenzofuran: Ethyl group instead of methyl at the second position.
Uniqueness: 3-Iodo-2-methylbenzofuran is unique due to the specific positioning of the iodine and methyl groups, which can significantly influence its chemical reactivity and biological activity. The presence of the iodine atom enhances its potential as a radiolabeled compound for imaging studies and as a precursor for further functionalization .
Propriétés
Numéro CAS |
133838-76-3 |
|---|---|
Formule moléculaire |
C9H7IO |
Poids moléculaire |
258.06 g/mol |
Nom IUPAC |
3-iodo-2-methyl-1-benzofuran |
InChI |
InChI=1S/C9H7IO/c1-6-9(10)7-4-2-3-5-8(7)11-6/h2-5H,1H3 |
Clé InChI |
QNSJQOACDPSMNN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=CC=CC=C2O1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


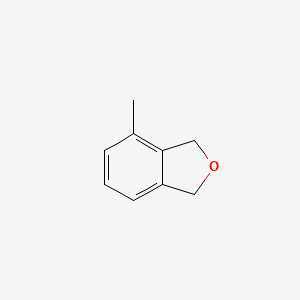
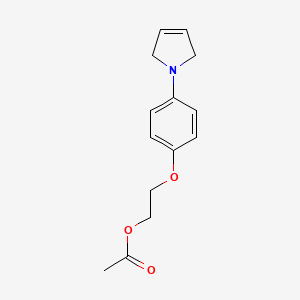
![5-Oxazolol, 4-[(3-bromo-4-hydroxyphenyl)methyl]-2-(trifluoromethyl)-](/img/structure/B12898372.png)
![4-Bromo-2-trifluoromethylbenzo[h]quinoline](/img/structure/B12898379.png)
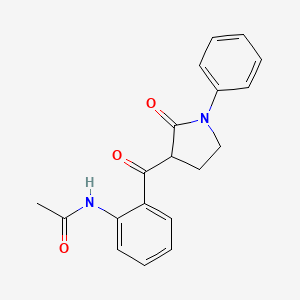
![1,2-Diphenylimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B12898382.png)


![[(2R,3R,5S)-2-(6-benzamidopurin-9-yl)-5-(hydroxymethyl)oxolan-3-yl] benzoate](/img/structure/B12898405.png)
